2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclohexyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclohexyl)acetamide is a useful research compound. Its molecular formula is C17H16F6N2O2 and its molecular weight is 394.317. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclohexyl)acetamide, a compound characterized by its unique trifluoromethyl-substituted phenyl moiety, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its inhibitory effects on various enzymes and its implications in treating diseases related to androgen regulation and cholinergic neurotransmission.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C₁₈H₁₈F₆N₂O
- Molecular Weight: 392.34 g/mol
Biological Activity Overview
The biological activity of this compound has been explored primarily through its interactions with specific enzymes, particularly those involved in androgen metabolism and cholinergic signaling.
Inhibition of Steroid 5α-reductase
Recent studies have highlighted the compound's significant inhibitory effect on steroid 5α-reductase type 1 (SRD5A1), an enzyme implicated in androgen-dependent conditions such as benign prostatic hyperplasia (BPH) and hirsutism.
- IC₅₀ Value: The compound exhibits a half-maximal inhibitory concentration (IC₅₀) of approximately 1.44 ± 0.13 µM against SRD5A1, demonstrating potent inhibition with relatively low cytotoxicity (IC₅₀ = 29.99 ± 8.69 µM) . This suggests a promising therapeutic potential for conditions driven by dihydrotestosterone (DHT).
Cholinesterase Inhibition
Another area of interest is the compound's effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both critical in neurotransmission.
- Inhibition Potency: Various derivatives of the compound have shown moderate inhibition against AChE and BuChE with IC₅₀ values ranging from 18.2 to 196.6 μmol/L for AChE and 9.2 to 196.2 μmol/L for BuChE . This inhibition profile indicates potential applications in treating cognitive disorders.
Mechanistic Insights
The mechanisms underlying the biological activity of this compound involve both competitive and non-competitive inhibition pathways.
- Molecular Docking Studies: Molecular docking simulations have confirmed the binding affinity of the compound to SRD5A1, indicating that it stabilizes the enzyme-inhibitor complex effectively .
- Cytotoxicity Assessment: The cytotoxicity was evaluated using HaCaT cells, revealing that while higher concentrations reduced cell viability, sub-cytotoxic doses maintained cell health while effectively inhibiting DHT production .
Case Studies
Several studies have documented the effects of related compounds containing similar structural motifs:
- Caffeic Acid Derivative Study : A derivative with a similar structure was shown to inhibit DHT production by up to 46% at a concentration of 1 µM while maintaining high cell viability (88%) .
- Dual Inhibitor Development : Research on dual AChE/BuChE inhibitors demonstrated that modifications to the trifluoromethyl group significantly enhanced their potency compared to traditional carbamate drugs .
Summary Table of Biological Activities
Activity Type | Target Enzyme | IC₅₀ Value (µM) | Cytotoxicity (µM) |
---|---|---|---|
Inhibition of SRD5A1 | Steroid 5α-reductase | 1.44 ± 0.13 | 29.99 ± 8.69 |
Inhibition of AChE | Acetylcholinesterase | 18.2 - 196.6 | N/A |
Inhibition of BuChE | Butyrylcholinesterase | 9.2 - 196.2 | N/A |
Propiedades
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F6N2O2/c18-16(19,20)11-6-12(17(21,22)23)8-13(7-11)27-9-14(26)25-15(10-24)4-2-1-3-5-15/h6-8H,1-5,9H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHCMGYRBHPZGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.